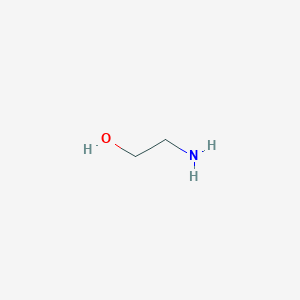
Ethanolamine
Cat. No. B043304
Key on ui cas rn:
141-43-5
M. Wt: 61.08 g/mol
InChI Key: HZAXFHJVJLSVMW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09221747B2
Procedure details


Moisture content was then investigated as it affects enzyme activity. Oleoyl ethanolamide content decreased significantly when the moisture content was increased from 20 μL to 40 μL (FIG. 12). The low oleoyl ethanolamide content was a result of low oleic acid conversion due to the reaction equilibrium. No significant differences in oleoyl ethanolamide and oleic acid content were observed between 0 and 20 μL water addition. In general, enzyme needs 0 to 5% moisture content for catalytic activity (Irimescu et al., J. Am. Oil. Chem. Soc. 78:65-70 (2001), which is hereby incorporated by reference in its entirety). In this example, 10 μL water (2.8%) was determined to be an appropriate condition. In this reaction, 18 μL water was produced if oleic acid and ethanolamine was fully reacted; thus, this water may also contribute to the moisture that is needed for enzyme activity. The moisture content of the enzyme itself was measured to be 1.56%. Based on how much enzyme was used (30%) in the 1 mmol reaction system, a total of 1.6 mg water was contained in the enzyme. This is relatively a small contribution, considering that 10 mg water was added (as an optimum) to the system and the 18 mg water was produced from the amidation reaction.





Name

Name
Identifiers


|
REACTION_CXSMILES
|
[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].O.CCCCCCCC/C=C\CCCCCCCC([NH:41][CH2:42][CH2:43][OH:44])=O>>[C:1]([OH:20])(=[O:19])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8]/[CH:9]=[CH:10]\[CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17][CH3:18].[CH2:43]([CH2:42][NH2:41])[OH:44]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
10 μL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Four
|
Name
|
|
|
Quantity
|
18 μL
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
CCCCCCCC/C=C\CCCCCCCC(=O)NCCO
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
In this reaction
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CCCCCCC\C=C/CCCCCCCC)(=O)O
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(O)CN
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
